

A Technical Guide to the Physicochemical Properties of 6-Iodoquinazolin-4-amine

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Compound of Interest

Compound Name: *6-Iodoquinazolin-4-amine*

Cat. No.: B066490

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoquinazolin-4-amine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its quinazoline core is a recognized pharmacophore present in numerous biologically active molecules. The strategic placement of an iodine atom at the 6-position and an amine group at the 4-position provides a versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties of **6-Iodoquinazolin-4-amine**, detailed experimental protocols for their determination, and an exploration of the key signaling pathways in which its derivatives are implicated.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for **6-Iodoquinazolin-4-amine** is summarized below.

Property	Value	Source/Method
Molecular Formula	$C_8H_6IN_3$	ChemShuttle[1]
Molecular Weight	271.06 g/mol	ChemShuttle[1]
Appearance	White crystalline powder	ChemShuttle[1]
Melting Point	~120-125 °C	ChemShuttle[1]
Boiling Point	407.8 ± 30.0 °C (Predicted)	ChemBlink
Density	2.0 ± 0.1 g/cm³ (Predicted)	ChemBlink
Solubility	Soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate. [1]	ChemShuttle
pKa	Not experimentally determined.	
LogP	Not experimentally determined.	
CAS Number	182880-14-4	ChemShuttle[1]

Storage and Stability: For optimal stability, **6-Iodoquinazolin-4-amine** should be stored at 2-8 °C in a tightly sealed container with a desiccant, protected from light.[1] Thermogravimetric analysis indicates decomposition above 180 °C under a nitrogen atmosphere.[1]

Safety Information: The compound may cause severe skin burns and eye damage, necessitating rigorous containment and the use of personal protective equipment during handling.[1]

Experimental Protocols

Accurate determination of physicochemical properties is critical in drug development. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **6-Iodoquinazolin-4-amine** is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][3]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature probe.[3]
- Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.[3]

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which a compound exists in equal concentrations of its protonated and deprotonated forms. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

- Solution Preparation: A solution of **6-Iodoquinazolin-4-amine** of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).[4][5]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[4][5]

- pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[4]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.[6]

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P), or its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.

Methodology:

- Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[7][8]
- Partitioning: A known amount of **6-Iodoquinazolin-4-amine** is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for the compound to partition between the two layers until equilibrium is reached.[8][9]
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.[8]
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[8]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

- Equilibration: An excess amount of solid **6-Iodoquinazolin-4-amine** is added to a known volume of the solvent of interest in a sealed container. The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).[\[10\]](#)
- Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[\[10\]](#)
- Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

Biological Activity and Signaling Pathways

Derivatives of 4-aminoquinazoline are well-established as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases. **6-Iodoquinazolin-4-amine** serves as a valuable starting material for the synthesis of such inhibitors.[\[1\]](#)

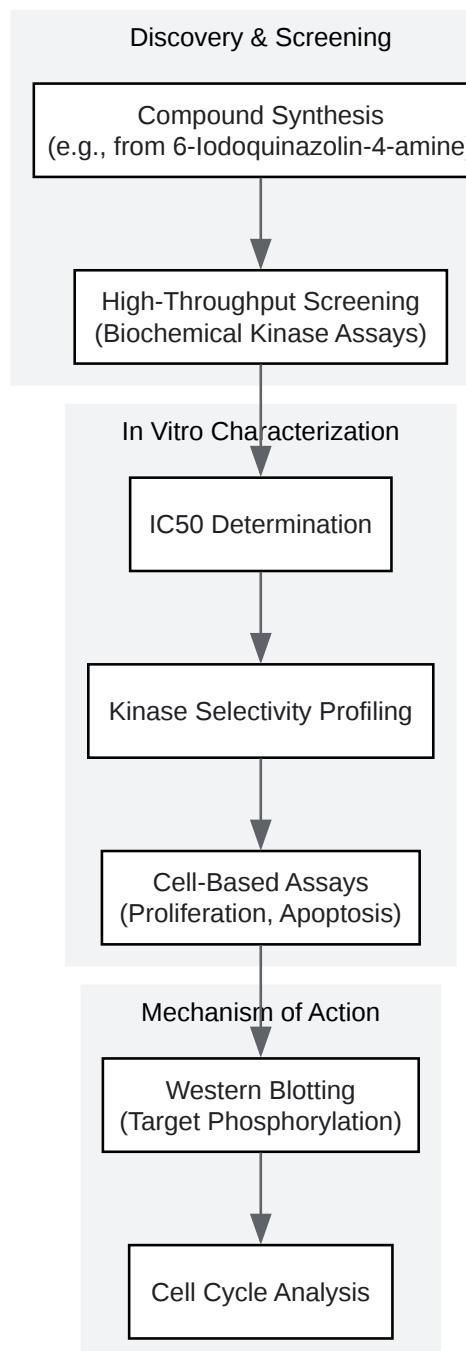
Kinase Inhibition

Many 4-aminoquinazoline derivatives function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[\[11\]](#)[\[12\]](#) These receptors are crucial components of signaling pathways that control cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, 4-aminoquinazoline-based drugs can inhibit their activity and downstream signaling.

Another important target for some 4-aminoquinazoline derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and growth.[\[13\]](#)

Below is a generalized workflow for identifying and characterizing a kinase inhibitor.

Workflow for Kinase Inhibitor Characterization



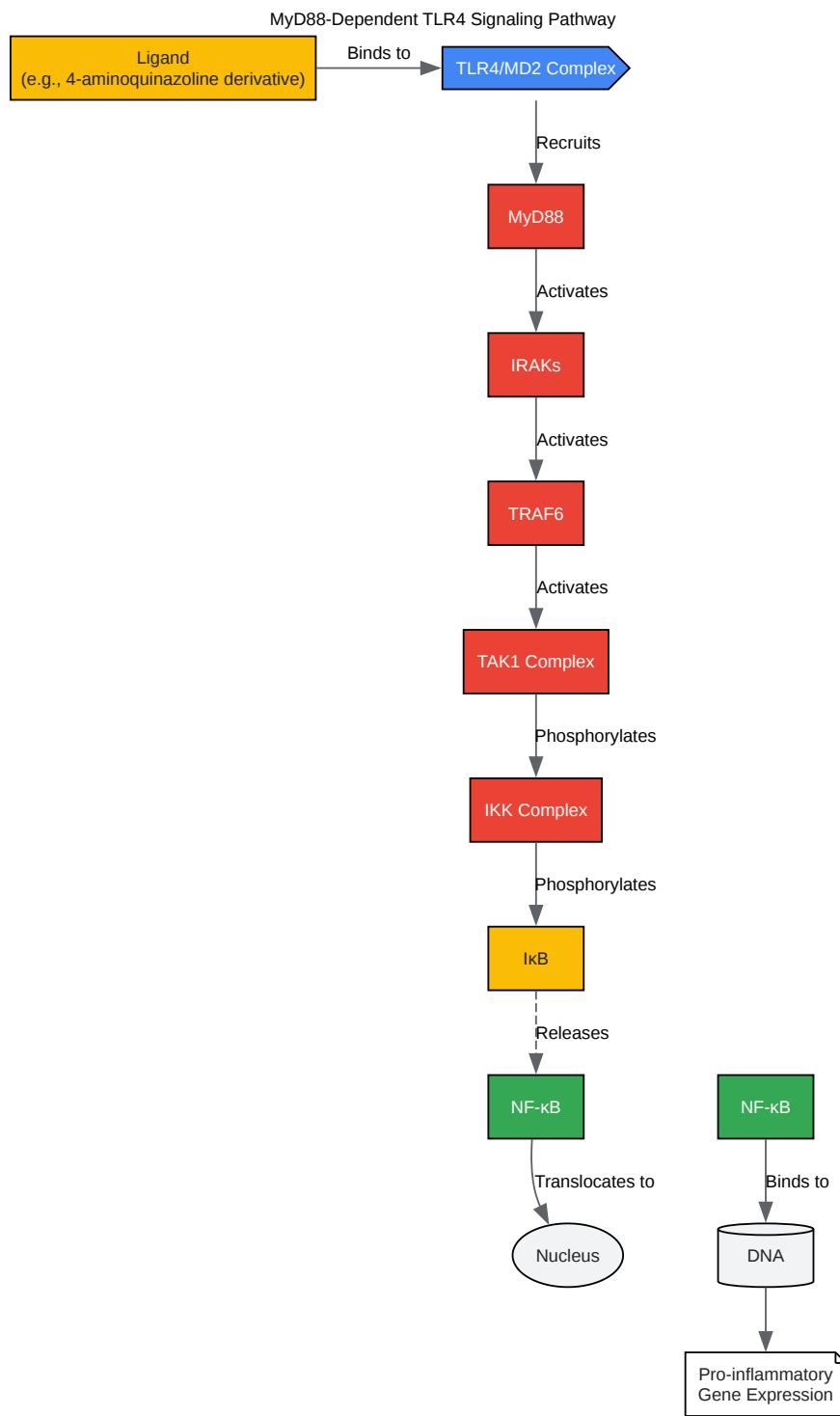
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Workflow for Kinase Inhibitor Characterization

Toll-Like Receptor 4 (TLR4) Signaling

Substituted 4-aminoquinazolines have also been identified as ligands for Toll-like receptor 4 (TLR4), a key component of the innate immune system. Activation of TLR4 can trigger downstream signaling cascades, leading to the activation of transcription factors like NF- κ B and the production of pro-inflammatory cytokines.

The following diagram illustrates the MyD88-dependent TLR4 signaling pathway, which can be modulated by 4-aminoquinazoline derivatives.

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MyD88-Dependent TLR4 Signaling Pathway

Conclusion

6-Iodoquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its utility as a scaffold for the synthesis of potent kinase inhibitors and other biologically active molecules. This guide has provided an overview of its key physicochemical properties and detailed standard experimental protocols for their determination. A deeper understanding of these properties is essential for the rational design and development of novel therapeutics. The exploration of its role in modulating critical signaling pathways, such as those mediated by kinases and TLR4, highlights the therapeutic potential of its derivatives and provides a foundation for future research and drug discovery efforts.

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